molecular formula C13H10N4O3 B2501749 3-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 946312-42-1

3-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2501749
CAS No.: 946312-42-1
M. Wt: 270.248
InChI Key: OJMIJQLHTFIIEO-UHFFFAOYSA-N
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Description

3-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C13H10N4O3 and its molecular weight is 270.248. The purity is usually 95%.
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Scientific Research Applications

Chemical Oxidation and Derivatives A study on the chemical oxidation of an anticonvulsant compound closely related to N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-methylbenzamide showed several oxidation sites and degrees, leading to various derivatives, including phthalimide and lactame, without cleavage of the isoxazole ring (Adolphe-Pierre et al., 1998).

Hydrolysis and Metabolism Another study explored the unexpected hydrolysis of a benzoylamide derivative of 5-aminoisoxazol, leading to the formation of isoxazolinone and dimethoxybenzamide, highlighting a unique C-N bond cleavage and its implications for soil metabolism (Rouchaud et al., 2010). Further investigation into soil metabolism of a related herbicide in winter wheat crops identified various metabolites, indicating nontoxic degradation products and no accumulation of potentially toxic compounds (Rouchaud et al., 1993).

Antimicrobial Screening The synthesis and antimicrobial screening of derivatives incorporating a thiazole ring demonstrated potential therapeutic interventions for microbial diseases, suggesting the structural modifications of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-methylbenzamide could yield compounds with significant bacterial and fungal inhibitory properties (Desai et al., 2013).

Herbicidal Applications Research on the herbicidal activity of isoxazoline derivatives, closely related to the chemical structure of interest, demonstrated effective weed control in rice, indicating potential applications in agriculture (Hwang et al., 2005).

Photodecomposition Studies Studies on the photodecomposition of isoxaben, a compound with structural similarities, under various conditions provided insights into environmental degradation pathways, which could inform the environmental impact assessments of related compounds (Mamouni et al., 1992).

Safety and Hazards

The safety data sheet for a similar compound, Isoxazol-5-ylmethyl-methyl-amine, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It also recommends using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .

Properties

IUPAC Name

3-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O3/c1-8-3-2-4-9(7-8)11(18)15-13-17-16-12(19-13)10-5-6-14-20-10/h2-7H,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJMIJQLHTFIIEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NN=C(O2)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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